3-Amino-2-[(4-methoxyphenyl)methyl]-2-methylpropanoicacid
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Overview
Description
3-Amino-2-[(4-methoxyphenyl)methyl]-2-methylpropanoic acid is an organic compound that belongs to the class of amino acids It features a unique structure with an amino group, a methoxyphenyl group, and a methyl group attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-[(4-methoxyphenyl)methyl]-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 4-methoxybenzylamine with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction typically employs a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Another approach involves the reductive amination of 4-methoxybenzaldehyde with 2-amino-2-methylpropanoic acid using a reducing agent like sodium borohydride or lithium aluminum hydride. This method allows for the formation of the desired compound with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3-amino-2-[(4-methoxyphenyl)methyl]-2-methylpropanoic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance the yield and selectivity of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(4-methoxyphenyl)methyl]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 3-Amino-2-[(4-methoxyphenyl)methyl]-2-methylpropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-2-[(4-methoxyphenyl)methyl]-2-methylpropanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-amino-2-[(4-methoxyphenyl)methyl]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-methoxyphenyl)propanoic acid: Similar structure but lacks the methyl group on the propanoic acid backbone.
3-Amino-2-(4-hydroxyphenyl)-2-methylpropanoic acid: Similar structure but has a hydroxy group instead of a methoxy group.
3-Amino-2-(4-chlorophenyl)-2-methylpropanoic acid: Similar structure but has a chloro group instead of a methoxy group.
Uniqueness
3-Amino-2-[(4-methoxyphenyl)methyl]-2-methylpropanoic acid is unique due to the presence of both the methoxyphenyl and methyl groups, which confer distinct chemical and biological properties. These structural features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(aminomethyl)-3-(4-methoxyphenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(8-13,11(14)15)7-9-3-5-10(16-2)6-4-9/h3-6H,7-8,13H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDSVGRVBRXTSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CN)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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